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1,3-dimethyl-5-((2-morpholinoethylamino)methyl)-1H-benzo[d]imidazol-2(3H)-one

Serotonin receptor pharmacology GPCR off-target profiling Virtual screening validation

1,3-Dimethyl-5-((2-morpholinoethylamino)methyl)-1H-benzo[d]imidazol-2(3H)-one (CHEMBL572660) is a synthetic benzimidazol-2-one derivative with a morpholinoethylamino side chain appended at the 5-position via a methylene linker. With molecular formula C₁₆H₂₄N₄O₂ and a free-base molecular weight of 304.39 g/mol, this compound occupies the fragment-to-lead transition space: it is elaborated beyond classical fragment boundaries (MW > yet remains fully Rule-of-5 compliant.

Molecular Formula C16H24N4O2
Molecular Weight 304.39 g/mol
Cat. No. B11360076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dimethyl-5-((2-morpholinoethylamino)methyl)-1H-benzo[d]imidazol-2(3H)-one
Molecular FormulaC16H24N4O2
Molecular Weight304.39 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)CNCCN3CCOCC3)N(C1=O)C
InChIInChI=1S/C16H24N4O2/c1-18-14-4-3-13(11-15(14)19(2)16(18)21)12-17-5-6-20-7-9-22-10-8-20/h3-4,11,17H,5-10,12H2,1-2H3
InChIKeyHXTAEICWENAHHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimethyl-5-((2-morpholinoethylamino)methyl)-1H-benzo[d]imidazol-2(3H)-one: Procurement-Relevant Structural Identity and Evidence Landscape


1,3-Dimethyl-5-((2-morpholinoethylamino)methyl)-1H-benzo[d]imidazol-2(3H)-one (CHEMBL572660) is a synthetic benzimidazol-2-one derivative with a morpholinoethylamino side chain appended at the 5-position via a methylene linker [1]. With molecular formula C₁₆H₂₄N₄O₂ and a free-base molecular weight of 304.39 g/mol, this compound occupies the fragment-to-lead transition space: it is elaborated beyond classical fragment boundaries (MW > 300) yet remains fully Rule-of-5 compliant [1]. The scaffold originates from a validated fragment hit (5-(aminomethyl)-1,3-dimethyl-benzimidazol-2-one) that was structurally characterized in complex with the TDRD3 Tudor domain [2]. Public bioactivity data remain sparse, with the compound appearing predominantly as a virtual screening-derived ligand in serotonin 5-HT₂C receptor campaigns and as a structural growth analog of a crystallographically validated epigenetic-reader fragment [1][2].

Why Benzimidazolone Analogs Cannot Be Casually Substituted for 1,3-Dimethyl-5-((2-morpholinoethylamino)methyl)-1H-benzo[d]imidazol-2(3H)-one


The benzimidazol-2-one chemotype supports diverse substitution vectors that produce striking target-selectivity switches even among close structural neighbors [1]. The morpholinoethylamino extension at the 5-aminomethyl position represents a specific fragment-growth trajectory that simultaneously alters hydrogen-bond donor count (2→1), adds a solubilizing morpholine oxygen, and extends the scaffold beyond fragment Rule-of-3 space [1][2]. Critically, the unelaborated core fragment (5-(aminomethyl)-1,3-dimethyl-benzimidazol-2-one) is a validated TDRD3 Tudor domain ligand (Kd = 48–104 μM) [2], whereas the morpholinoethyl-bearing target compound shows no detectable 5-HT₂C activity (IC₅₀ > 10,000 nM) despite emerging from a 5-HT₂C-focused virtual screening campaign [3]. Generic substitution with an alternative 1,3-disubstituted benzimidazolone would erase this empirically determined selectivity fingerprint and risk introducing unintended on-target activity at serotonin or other GPCR receptors. The quantitative evidence below establishes exactly which assay-anchored properties differentiate this specific compound from its nearest structural and pharmacological neighbors.

Quantitative Differentiation Evidence for 1,3-Dimethyl-5-((2-morpholinoethylamino)methyl)-1H-benzo[d]imidazol-2(3H)-one Against Closest Comparators


5-HT₂C Receptor Inactivity: >1,280-Fold Window Against Co-Screened Agonists

In a sequential virtual screening study that identified novel 5-HT₂C receptor ligands, 1,3-dimethyl-5-((2-morpholinoethylamino)methyl)-1H-benzo[d]imidazol-2(3H)-one was evaluated in a [³H]Mesulergine displacement assay using human recombinant 5-HT₂C receptors expressed in CHO-K1 cells [1]. The compound exhibited IC₅₀ > 10,000 nM, representing essentially no measurable displacement at the highest concentration tested. In contrast, the best-performing compound from the same virtual screening campaign (refined pharmacophore combined with homology-model-based docking) achieved IC₅₀ = 7.8 nM, and a similarity-search optimization round yielded an analog with IC₅₀ = 20.1 nM [1][2]. This establishes a minimum potency difference of >1,280-fold between the target compound and the most active co-screened ligand. The compound was further tested at a single concentration of 10 μM and confirmed negligible inhibition at 5-HT₂C [3].

Serotonin receptor pharmacology GPCR off-target profiling Virtual screening validation CNS ligand selectivity

Fragment-to-Lead Growth Vector: Morpholinoethylamino Extension of a Crystallographically Validated TDRD3 Tudor Domain Ligand

The core scaffold of the target compound—5-(aminomethyl)-1,3-dimethyl-benzimidazol-2-one—was identified as 'Hit 1' in an NMR fragment-based screen against the TDRD3 Tudor domain and was cross-validated by competitive fluorescence polarization (FP) and isothermal titration calorimetry (ITC) [1]. Hit 1 exhibited Kd = 104 ± 2 μM by NMR, Kd = 97 ± 9 μM by competitive FP, and Kd = 48 μM by ITC, with a ligand efficiency (LE) of 0.40 [1]. The co-crystal structure (PDB: 5YJ8, resolution 1.76 Å) revealed that Hit 1 protrudes into the aromatic cage of the TDRD3 Tudor domain, with the conserved residue N596 swinging 3.1 Å to form a direct hydrogen bond [1][2]. The target compound is the N-morpholinoethyl growth analog of Hit 1, representing a deliberate fragment-elaboration trajectory wherein the morpholinoethylamine side chain replaces one aminomethyl hydrogen, reducing the hydrogen-bond donor count from 2 to 1 while adding solubilizing morpholine oxygen [3].

Epigenetic reader domain Fragment-based drug discovery TDRD3 Tudor domain Methyl-arginine binding pocket

Selectivity Against Structurally Related H3 Receptor Chemotype: Benzimidazolone Scaffold GPCR Selectivity Divergence

A structurally related 1H-benzo[d]imidazol-2(3H)-one bearing a morpholinoethyl substituent at N1 and an elaborated piperidine-piperidine-pyridine moiety at N3—1-(2-morpholinoethyl)-3-(1-(1-(pyridin-4-ylmethyl)piperidine-4-carbonyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one (CHEMBL1222864)—exhibits potent histamine H3 receptor binding with Ki = 0.5 nM in a [³H]Nα-methylhistamine displacement assay using guinea pig brain membranes [1]. The target compound, by contrast, bears the morpholinoethylamino group as a 5-aminomethyl substituent rather than at N1, and carries a simple N1,N3-dimethyl substitution. Despite sharing the benzimidazolone core and a morpholinoethyl motif, the target compound shows no detectable binding at 5-HT₂C (IC₅₀ > 10,000 nM) [2], and no published H3 receptor data exist, underscoring the exquisite sensitivity of GPCR target engagement to the exact position and connectivity of the morpholinoethyl moiety on the benzimidazolone ring system. This positional regioisomerism creates a functionally silent GPCR profile for the target compound.

GPCR selectivity profiling Histamine H3 receptor Benzimidazolone pharmacophore Chemotype specificity

Selectivity Against Closely Related Tudor Domain Proteins: Hit 1 Fragment Demonstrates TDRD3 Preference Over SMN, 53BP1, and SND1

Although direct selectivity data for the target compound across Tudor domain proteins are not available, the core fragment Hit 1 was profiled against three additional Tudor domains [1]. Hit 1 bound the single Tudor domain of survival motor neuron protein (SMN) with Kd = 170 μM, approximately 4-fold weaker than its binding to the TDRD3 Tudor domain (Kd = 48 μM by ITC; Kd = 104 μM by NMR) [1]. Critically, Hit 1 showed no detectable binding to either the tandem Tudor domain of TP53-binding protein 1 (53BP1) or the extended Tudor domain of staphylococcal nuclease domain-containing protein 1 (SND1) [1]. This establishes a selectivity baseline where the core benzimidazolone fragment preferentially engages TDRD3 over three therapeutically relevant Tudor domain off-targets. The target compound, as the N-morpholinoethyl growth analog, may retain or modulate this selectivity profile, providing a starting point for further selectivity optimization.

Tudor domain selectivity Epigenetic reader proteins TDRD3 vs. SMN Fragment selectivity profiling

Physicochemical Property Differentiation: Reduced Hydrogen-Bond Donor Count and Enhanced Lipophilicity Control vs. Core Fragment

The morpholinoethylamino extension alters key physicochemical parameters relative to the parent fragment Hit 1 [1][2]. The target compound possesses only 1 hydrogen-bond donor (the secondary amine NH linking the benzimidazolone to the morpholinoethyl tail), compared with 2 HBDs in the core fragment (primary amine NH₂). This HBD reduction, combined with a moderate increase in molecular weight (191.23 → 304.39 Da) and the addition of a morpholine oxygen (increasing HBA count from 3 to 6), shifts the molecule from Rule-of-3 fragment space into Rule-of-5 lead-like space while maintaining a low calculated logP of 0.30 and a polar surface area of 51.43 Ų [2]. The 5 rotatable bonds imply moderate conformational flexibility. Compared with the N1-morpholinoethyl regioisomer CHEMBL1222864 (MW > 550, PSA > 80 Ų), the target compound is significantly smaller and less polar, potentially offering superior membrane permeability for intracellular target engagement.

ADME property optimization Fragment-to-lead design Hydrogen-bond donor reduction Morpholine solubilizing group

Evidence-Anchored Application Scenarios for 1,3-Dimethyl-5-((2-morpholinoethylamino)methyl)-1H-benzo[d]imidazol-2(3H)-one in Scientific Procurement


Negative-Control Compound for 5-HT₂C Receptor Screening Panels

The compound's experimentally confirmed IC₅₀ > 10,000 nM at human recombinant 5-HT₂C receptors [1] makes it a qualified negative control for benzimidazolone-containing screening libraries. In any 5-HT₂C agonist or antagonist discovery campaign, this compound can serve as a structurally matched inactive reference to establish assay signal-to-background windows, verifying that observed activity from related chemotypes is target-specific rather than assay-artifactual. Its >1,280-fold lower affinity relative to co-screened active ligands from the same virtual screening study [1] provides a validated dynamic range for assay quality control.

Structure-Guided Optimization of TDRD3 Tudor Domain Inhibitors via Fragment Growth

The core fragment Hit 1 is co-crystallized with the TDRD3 Tudor domain (PDB: 5YJ8, 1.76 Å), revealing key interactions including a 3.1 Å shift of residue N596 to form a direct hydrogen bond [2]. The target compound represents the N-morpholinoethyl growth vector from this validated starting point. Medicinal chemistry teams can procure this compound as a reference standard for evaluating whether the morpholinoethylamino extension enhances TDRD3 binding affinity, improves selectivity over the SMN Tudor domain (where Hit 1 shows 4-fold weaker Kd of 170 μM [2]), or modulates cellular activity in stress granule and transcriptional coactivator models where TDRD3 is implicated [2].

GPCR-Selectivity Reference Standard for Benzimidazolone Scaffold Profiling

The documented inactivity at 5-HT₂C [1] contrasts sharply with the potent H3 receptor binding (Ki = 0.5 nM) of the N1-morpholinoethyl regioisomer CHEMBL1222864 [3]. This compound can therefore be included as a GPCR-silent reference in broad-panel selectivity screens of benzimidazolone derivatives. Its 5-aminomethyl-morpholinoethyl architecture provides a proven baseline for distinguishing target engagement that arises from the benzimidazolone core versus the morpholinoethyl side chain position, enabling rational scaffold-hopping and selectivity optimization in GPCR-targeted programs.

Permeability-Optimized Cellular Probe for Intracellular Tudor Domain Engagement

With only 1 HBD, moderate MW (304.39), low logP (0.30), and balanced PSA (51.43 Ų) [4], this compound exhibits a physicochemical profile consistent with favorable passive membrane permeability—an advantage over the 2-HBD parent fragment and the significantly larger N1-substituted regioisomer. Cell-based assays investigating TDRD3-dependent transcriptional coactivation, stress granule dynamics, or methyl-arginine signaling pathways can employ this compound as a cell-permeable probe scaffold, particularly where the morpholino group provides additional aqueous solubility for consistent dosing in incubation media.

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